molecular formula C20H24N2O4S B5871488 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine

1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine

Cat. No. B5871488
M. Wt: 388.5 g/mol
InChI Key: PFEMVPXFDXSZQW-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine, also known as MPSPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPSPP is a piperazine derivative that has been synthesized through a multi-step process.

Scientific Research Applications

1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine is not fully understood; however, it is believed to work by modulating various signaling pathways in the body. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been found to activate the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been found to reduce oxidative stress and inflammation in the brain, which may help prevent neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential therapeutic applications in various diseases. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for drug development. However, one of the limitations of using 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine research, including the development of new synthesis methods to improve its yield and purity. In addition, further studies are needed to elucidate the mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine and its potential therapeutic applications in various diseases. Furthermore, the development of new formulations of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine with improved solubility and bioavailability may help overcome its limitations in lab experiments.
Conclusion:
In conclusion, 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases. 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been synthesized through a multi-step process and has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine involves a multi-step process that includes the reaction of 4-methoxybenzenesulfonyl chloride with piperazine, followed by the acylation of the resulting product with 3-phenylpropanoyl chloride. The final product is obtained through the purification of the crude product using column chromatography. The chemical structure of 1-[(4-methoxyphenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine has been confirmed using various spectroscopic techniques, including NMR and IR spectroscopy.

properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)22-15-13-21(14-16-22)20(23)12-7-17-5-3-2-4-6-17/h2-6,8-11H,7,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEMVPXFDXSZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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